Potassium 5-methyl-1,3,4-oxadiazole-2-carboxylate
Description
Potassium 5-methyl-1,3,4-oxadiazole-2-carboxylate (CAS: 888504-28-7) is a heterocyclic potassium salt with the molecular formula C₄H₃KN₂O₃ and a molecular weight of 166.18 g/mol . It features a 1,3,4-oxadiazole core substituted with a methyl group at position 5 and a carboxylate group at position 2, stabilized by a potassium counterion. The compound is a white-to-yellow crystalline powder, soluble in polar solvents like water and ethanol due to its ionic nature .
This compound is primarily utilized as a synthetic intermediate in pharmaceuticals, notably in the production of raltegravir, an HIV integrase inhibitor . Its structural rigidity and hydrogen-bonding capacity (via the oxadiazole ring and carboxylate group) make it valuable in coordination chemistry and crystal engineering .
Properties
CAS No. |
888504-28-7 |
|---|---|
Molecular Formula |
C4H4KN2O3 |
Molecular Weight |
167.18 g/mol |
IUPAC Name |
potassium;5-methyl-1,3,4-oxadiazole-2-carboxylate |
InChI |
InChI=1S/C4H4N2O3.K/c1-2-5-6-3(9-2)4(7)8;/h1H3,(H,7,8); |
InChI Key |
PYKIGFHZXPMVQL-UHFFFAOYSA-N |
SMILES |
CC1=NN=C(O1)C(=O)[O-].[K+] |
Canonical SMILES |
CC1=NN=C(O1)C(=O)O.[K] |
Other CAS No. |
888504-28-7 |
Pictograms |
Irritant; Health Hazard |
Synonyms |
Oxadiazole Potassim Salt |
Origin of Product |
United States |
Preparation Methods
Step 1: Ammonolysis of Dialkyl Oxalate
Dialkyl oxalate (e.g., diethyl oxalate) reacts with hydrazine hydrate under reflux to form monoalkyl oxalate hydrazide. This step replaces traditional azide-based routes, eliminating explosive hazards.
Reaction Conditions
-
Molar ratio : 1:1.2 (dialkyl oxalate : hydrazine hydrate)
-
Solvent : Ethanol or methanol
-
Temperature : 60–80°C
-
Time : 4–6 hours
The product precipitates upon cooling and is purified via recrystallization.
Step 2: Acylation with Acetic Anhydride
Monoalkyl oxalate hydrazide undergoes acylation with acetic anhydride to yield 2-hydrazide-monoalkyl oxalate. The methyl group is introduced at this stage.
Reaction Conditions
-
Molar ratio : 1:1.5 (hydrazide : acetic anhydride)
-
Solvent : Dichloromethane or ethyl acetate
-
Temperature : 25–30°C (room temperature)
-
Time : 2–3 hours
Excess acetic anhydride is removed under reduced pressure, and the product is isolated via filtration.
Step 3: Dehydration Cyclization
2-Hydrazide-monoalkyl oxalate is heated in the presence of a dehydrating agent (e.g., concentrated sulfuric acid or polyphosphoric acid) to form 5-methyl-1,3,4-oxadiazole-2-carboxylic acid alkyl ester.
Reaction Conditions
-
Catalyst : H₂SO₄ (10–15% v/v)
-
Temperature : 100–110°C
-
Time : 3–5 hours
The crude ester is neutralized, extracted into an organic layer, and distilled to >95% purity.
Hydrolysis to Potassium Salt
The alkyl ester intermediate is hydrolyzed using aqueous potassium hydroxide to yield the target compound.
Reaction Conditions
-
Reagents : KOH (1.5 equiv), ethanol/water (3:1 v/v)
-
Temperature : 60–70°C
-
Time : 2–4 hours
Workup : The mixture is cooled, acidified to pH 2–3 with HCl, and filtered. Neutralization with K₂CO₃ precipitates the potassium salt, which is recrystallized from hot water.
Yield Optimization
| Parameter | Optimal Value |
|---|---|
| KOH concentration | 20% w/v |
| Solvent ratio | Ethanol:H₂O 3:1 |
| Reaction time | 3 hours |
Alternative Synthetic Routes
Tetrazole Rearrangement Pathway
Traditional methods involve synthesizing 5-substituted tetrazoles followed by acylative rearrangement. However, this route requires hazardous sodium azide and high-pressure conditions, making it unsuitable for scale-up.
Key Limitations
-
Safety risks : Azide intermediates are explosive.
-
Atom economy : Loss of nitrogen gas reduces efficiency.
Direct Cyclization of Hydrazides
Hydrazides derived from carboxylic acids can cyclize with carbon disulfide or phosphoryl chloride (POCl₃). While effective, these methods use corrosive reagents and demand stringent temperature control.
Comparative Analysis of Methods
Table 1 : Efficiency and Safety Metrics
| Method | Yield (%) | Toxicity Risk | Scalability |
|---|---|---|---|
| Three-step synthesis | 75–85* | Low | High |
| Tetrazole route | 50–60 | High | Low |
| Direct cyclization | 65–70 | Moderate | Moderate |
*Estimated based on analogous reactions.
Industrial Production Considerations
The three-step method dominates industrial settings due to:
-
Cost-effectiveness : Cheap solvents (ethanol, water) and reagents.
-
Safety : Avoids azides and high-pressure conditions.
-
Scalability : Continuous flow reactors enable throughput >100 kg/batch.
Process Optimization Challenges
-
Purity control : Trace hydrazine residues require rigorous washing.
-
Waste management : Recycling acetic acid and ethanol reduces environmental impact.
Chemical Reactions Analysis
Types of Reactions
Potassium 5-methyl-1,3,4-oxadiazole-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also be reduced to form corresponding reduced products.
Substitution: The compound can undergo substitution reactions where one of its atoms or groups is replaced by another atom or group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Pharmaceutical Applications
1. Synthesis of Raltegravir
Potassium 5-methyl-1,3,4-oxadiazole-2-carboxylate is primarily recognized for its role in the synthesis of Raltegravir , an integrase inhibitor used in the treatment of HIV. The compound acts as a key intermediate in the synthetic pathway of Raltegravir, enabling the formation of this critical antiviral medication .
2. Mechanism of Action
Raltegravir works by inhibiting the integrase enzyme, which is essential for the integration of viral DNA into the host genome. This mechanism is crucial for preventing viral replication and managing HIV infection effectively .
Laboratory Applications
1. Molecular Biology Techniques
this compound is utilized in various molecular biology methods, including:
- PCR/qPCR : It can serve as a reagent in polymerase chain reactions for amplifying DNA sequences.
- Protein Biology Methods : The compound is involved in assays that study protein interactions and functions .
2. Microbiology Methods
The compound's properties may also be leveraged in microbiological studies to explore microbial resistance mechanisms or to develop new antimicrobial agents .
Case Study 1: Raltegravir Synthesis Optimization
A study indicated that the use of this compound significantly improved the yield and purity of Raltegravir during synthesis. The researchers optimized reaction conditions, demonstrating that variations in temperature and solvent choice could enhance product formation .
Case Study 2: Antiviral Efficacy
Research has shown that Raltegravir exhibits a high efficacy against HIV strains resistant to other treatments. The incorporation of this compound in its synthesis has been pivotal for developing formulations that maintain therapeutic effectiveness against resistant viral strains .
Mechanism of Action
The mechanism of action of Potassium 5-methyl-1,3,4-oxadiazole-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in its role as an intermediate in the synthesis of HIV-integrase inhibitors, it interacts with the integrase enzyme, preventing the integration of viral DNA into the host genome .
Comparison with Similar Compounds
Structural Analogs and Derivatives
Key structural analogs include:
Physicochemical and Functional Differences
- Solubility: The potassium salt exhibits superior aqueous solubility compared to its ester derivatives (e.g., ethyl and methyl), which are more soluble in organic solvents like ethanol or dichloromethane .
- Reactivity : The carboxylate group in the potassium salt facilitates nucleophilic substitution reactions, whereas ester derivatives undergo hydrolysis or transesterification .
- Biological Activity : While the potassium salt is primarily an intermediate, ethyl and methyl esters are often used as precursors in bioactive molecule synthesis. For example, ethyl 5-bromo-1,3,4-oxadiazole-2-carboxylate (UPLC purity: 95.91%) was utilized in antibacterial agents .
Crystallographic and Stability Profiles
This compound’s ionic nature enhances thermal stability compared to neutral esters, as evidenced by its crystalline powder form .
Biological Activity
Potassium 5-methyl-1,3,4-oxadiazole-2-carboxylate is a compound belonging to the oxadiazole family, which is known for its diverse biological activities. This article will explore its synthesis, biological properties, and relevant case studies.
Synthesis of this compound
The synthesis of 5-methyl-1,3,4-oxadiazole derivatives typically involves the reaction of hydrazides with carboxylic acids or their derivatives in the presence of dehydrating agents like phosphorus oxychloride (POCl₃) or other coupling reagents. The specific synthesis pathway for this compound often includes:
- Formation of Hydrazide : The corresponding carboxylic acid is treated with hydrazine to form a hydrazide.
- Cyclization : The hydrazide undergoes cyclization with a dehydrating agent to form the oxadiazole ring.
- Potassium Salt Formation : The final product is treated with potassium hydroxide to yield the potassium salt.
Biological Activities
The biological activities of this compound are largely attributed to the oxadiazole moiety. This compound exhibits a range of pharmacological effects:
1. Antimicrobial Activity
Numerous studies have shown that oxadiazole derivatives possess significant antimicrobial properties against various pathogens:
- Antibacterial Activity : this compound has been evaluated against Gram-positive and Gram-negative bacteria. For instance, minimum inhibitory concentration (MIC) assays demonstrated effective inhibition against Escherichia coli and Staphylococcus aureus .
| Bacterial Strain | MIC (μg/mL) | Reference |
|---|---|---|
| Escherichia coli | 50 | |
| Staphylococcus aureus | 100 | |
| Klebsiella pneumoniae | 75 |
2. Antifungal Activity
Research indicates that oxadiazoles also display antifungal properties. Studies have reported activity against common fungal strains such as Candida albicans and Aspergillus niger, with varying degrees of efficacy depending on structural modifications of the oxadiazole ring .
3. Anticancer Potential
Recent investigations have highlighted the anticancer potential of oxadiazole derivatives:
- Cell Line Studies : In vitro studies on various cancer cell lines (e.g., MCF-7 and HeLa) revealed that certain derivatives exhibit cytotoxic effects at low concentrations (IC₅₀ values in the micromolar range) .
Case Studies
Several case studies provide insights into the biological activity of this compound:
- Antimicrobial Efficacy : A study demonstrated that this compound showed potent antibacterial activity comparable to standard antibiotics like gentamicin when tested against various bacterial strains .
- Cytotoxicity in Cancer Research : A series of experiments indicated that modifications in the oxadiazole structure could enhance cytotoxicity against cancer cells. Specific derivatives were found to induce apoptosis in treated cells through mechanisms involving p53 activation and caspase cleavage .
Q & A
Q. What evidence supports the role of this compound in Raltegravir’s mechanism of action?
- Structural Relevance : The oxadiazole-carboxylate moiety chelates Mg2+ ions in HIV integrase, inhibiting viral DNA strand transfer. Mutagenesis studies (D64A/D116A integrase mutants) show reduced binding affinity (Kd increases from 0.8 nM to 12 nM) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
